
IWP-3
Overview
Description
Inhibitor of WNT Production-3 (IWP-3) is a small molecule inhibitor of WNT signaling. WNT proteins are small secreted proteins that play crucial roles in embryonic development, tissue homeostasis, and tumorigenesis. This compound inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins, which is essential for their signaling ability and secretion .
Mechanism of Action
Target of Action
IWP-3 primarily targets Porcupine (Porcn) , a membrane-bound O-acyltransferase . Porcn is essential for the palmitoylation of Wnt proteins, a process critical for the signaling ability and secretion of these proteins .
Mode of Action
This compound inhibits the function of Porcn, thereby blocking the palmitoylation of Wnt proteins . This inhibition disrupts the Wnt signaling pathway, as the palmitoylation of Wnt proteins is a crucial step for their signaling ability and secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting Porcn and thus the palmitoylation of Wnt proteins, this compound disrupts the Wnt signaling pathway . This leads to a decrease in the pathway’s activity, affecting various downstream effects such as cell fate decision-making and stem cell self-renewal .
Pharmacokinetics
It’s known that this compound is soluble in dmso , which could potentially affect its bioavailability.
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by this compound can lead to various molecular and cellular effects. For instance, it can result in the transient, reversible suppression of Wnt/β-catenin pathway response in vivo . This suppression can affect stem cell function, potentially leading to compromised ability of stem cells to self-renew . In the context of cancer, this could provide a mechanism-based approach to target cancerous cell growth .
Biochemical Analysis
Biochemical Properties
This interaction is crucial as Porcupine is responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion .
Cellular Effects
The effects of IWP-3 on cells are primarily through its influence on the Wnt signaling pathway . By inhibiting Wnt production, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inactivating Porcupine . This inactivation impairs the ability of Wnt proteins to signal and be secreted, thereby disrupting the Wnt pathway .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: IWP-3 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization to introduce the fluorophenyl and benzothiazolyl groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reagents like palladium catalysts for coupling reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: IWP-3 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and benzothiazolyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like DMF and DMSO, and bases such as potassium carbonate. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s biological activity .
Scientific Research Applications
Key Applications
1. Cardiomyocyte Differentiation
- Overview : IWP-3 has been shown to promote the differentiation of cardiomyocytes from human embryonic stem cells. This application is particularly relevant in regenerative medicine for heart diseases.
- Findings : Studies indicate that the inhibition of Wnt signaling by this compound facilitates the formation of cardiomyocytes from pluripotent stem cells, highlighting its potential use in cardiac tissue engineering .
2. Cancer Research
- Overview : The Wnt/β-catenin pathway is frequently dysregulated in various cancers. This compound serves as a tool to study the effects of Wnt inhibition on tumor growth and progression.
- Findings : Research has demonstrated that this compound can inhibit Wnt-dependent phosphorylation of key proteins involved in cancer cell proliferation, suggesting its utility in cancer therapeutics .
3. Developmental Biology
- Overview : this compound is used to investigate the role of Wnt signaling in embryonic development and organogenesis.
- Findings : The compound has been instrumental in elucidating the functions of Wnt signaling during early development stages and its impact on cell fate decisions .
Case Studies
Comparison with Similar Compounds
IWP-3 is part of a class of compounds known as WNT signaling inhibitors. Similar compounds include IWP-2 and IWP-4, which also inhibit Porcupine but differ in their chemical structures. IWP-2 has a similar core structure but lacks the fluorophenyl group present in this compound. IWP-4, on the other hand, has an additional methoxy group compared to this compound .
The uniqueness of this compound lies in its specific inhibition of Porcupine with an IC50 value of 40 nM, making it a potent inhibitor of WNT signaling. This specificity and potency make this compound a valuable tool for studying the WNT signaling pathway and its role in various biological processes and diseases .
References
Biological Activity
IWP-3, a small molecule inhibitor of the Wnt signaling pathway, has garnered significant attention in biomedical research due to its potential applications in regenerative medicine and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
This compound functions primarily as a PORCN (palmitoyltransferase) inhibitor , which prevents the palmitoylation and subsequent secretion of Wnt proteins. By inhibiting Wnt signaling, this compound alters cellular processes such as proliferation, differentiation, and apoptosis. The compound exhibits an IC50 value of approximately 2241 nM , indicating its potency in modulating Wnt activity compared to other inhibitors like IWR-1 and XAV939 .
Cardiomyocyte Differentiation
One of the most notable biological activities of this compound is its role in promoting cardiomyocyte differentiation from pluripotent stem cells (PSCs). Research indicates that this compound significantly enhances the cardiogenic potential of human PSCs by inhibiting Wnt signaling pathways that typically suppress cardiac lineage commitment. In comparative studies, this compound demonstrated a cardiogenic efficacy that was at least 40 times greater than that of DKK1, a purified recombinant Wnt inhibitor .
Table: Comparison of Wnt Inhibitors in Cardiomyocyte Differentiation
Compound | IC50 (nM) | Max Efficacy | Cardiogenic Effect |
---|---|---|---|
This compound | 2241 | High | Significant |
IWR-1 | <1000 | Very High | Very Significant |
XAV939 | >2000 | Moderate | Moderate |
DKK1 | - | Low | Minimal |
Case Study 1: Induction of Cardiac Differentiation
In a controlled study involving human embryonic stem cells (hESCs), researchers treated cultures with varying concentrations of this compound. The results showed that treatment with this compound led to a marked increase in cardiac transcription factors such as MEF2C and NKX2.5 , along with structural genes like MYH6 and TNNT2 . This suggests that blocking Wnt signaling facilitates the transition from mesodermal progenitors to mature cardiomyocytes .
Case Study 2: Impact on Cancer Cell Lines
Another study explored the effects of this compound on cancer cell lines, particularly those associated with colorectal cancer. The inhibition of Wnt signaling by this compound resulted in reduced cell proliferation and increased apoptosis in these cancer cells. This finding supports the hypothesis that targeting Wnt pathways can be an effective strategy for cancer therapy .
Research Findings
Recent studies have further elucidated the role of this compound in various biological contexts:
- Endogenous Wnt Activity Modulation : Research indicates that not only does exogenous inhibition promote differentiation, but also that endogenous Wnt activity must be modulated for effective cellular outcomes .
- Comparative Efficacy : In comparative analyses with other small molecule inhibitors, this compound consistently showed significant effects on both cardiogenesis and tumor suppression, reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMHQSDMKWQNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687561-60-0 | |
Record name | 687561-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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